Sodium cyanoborohydride

Catalog No.
S653931
CAS No.
25895-60-7
M.F
CH3BNNa
M. Wt
62.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium cyanoborohydride

CAS Number

25895-60-7

Product Name

Sodium cyanoborohydride

IUPAC Name

sodium;cyanoboranuide

Molecular Formula

CH3BNNa

Molecular Weight

62.84 g/mol

InChI

InChI=1S/CH3BN.Na/c2-1-3;/h2H3;/q-1;+1

InChI Key

CVDUGUOQTVTBJH-UHFFFAOYSA-N

SMILES

[B-]C#N.[Na+]

Synonyms

Sodium (T-4)-(Cyano-C)trihydroborate(1-); Sodium borocyanohydride; Sodium Cyanotrihydroborate; Sodium Cyanotrihydroborate(1-);

Canonical SMILES

[BH3-]C#N.[Na+]

Isomeric SMILES

[B-]C#N.[Na+]

The exact mass of the compound Sodium cyanoborohydride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boranes - Borohydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium cyanoborohydride is a mild, chemoselective reducing agent widely procured for reductive aminations, bioconjugation, and reductive alkylations. Characterized by the electron-withdrawing cyano group, it exhibits significantly attenuated reducing power compared to standard borohydrides, preventing the unwanted reduction of aldehydes and ketones under controlled pH conditions . Crucially for industrial and biological applications, it possesses high solubility in protic solvents—including water (212 g/100 mL at 29 °C) and methanol—and maintains stability in mildly acidic environments down to pH 3 [1]. This combination of protic tolerance, acid stability, and chemoselectivity makes it a highly specific reagent for one-pot syntheses of secondary and tertiary amines, particularly in pharmaceutical manufacturing and protein labeling workflows where aqueous conditions are mandatory .

Substituting sodium cyanoborohydride with cheaper or less toxic alternatives frequently leads to process failure in specific workflows. While sodium borohydride (NaBH4) is a more economical reductant, it rapidly hydrolyzes in the mildly acidic conditions (pH 4–6) required for iminium ion formation and aggressively reduces unreacted aldehydes to alcohols, ruining one-pot reductive amination yields [1]. Conversely, sodium triacetoxyborohydride (STAB) is often proposed as a safer, cyanide-free alternative with similar chemoselectivity; however, STAB is highly water-sensitive and incompatible with methanol [2]. If a procurement team substitutes STAB into a bioconjugation protocol or a methanolic process, the reagent will degrade prematurely, halting the reaction. Therefore, for aqueous systems, protein labeling, or methanol-based flow chemistry, sodium cyanoborohydride cannot be generically replaced without fundamentally re-engineering the solvent system and reaction kinetics [3].

Hydrolysis Resistance in Acidic Media

The utility of a reducing agent in reductive amination depends on its survival in the acidic conditions needed to protonate the imine intermediate. Sodium cyanoborohydride is exceptionally stable in acidic media down to pH 3, whereas sodium borohydride decomposes rapidly. Quantitative kinetic studies show that the acid-catalyzed hydrolysis rate of NaBH3CN is 10^-8 times that of NaBH4 . This massive differential allows NaBH3CN to be used in one-pot reactions buffered at pH 4-6 without being consumed by the solvent, a critical processability metric for scalable amine synthesis [1].

Evidence DimensionRelative rate of acid-catalyzed hydrolysis
Target Compound DataNaBH3CN (Hydrolysis rate = 1 x 10^-8 relative to baseline)
Comparator Or BaselineNaBH4 (Baseline rate = 1)
Quantified Difference100,000,000-fold slower hydrolysis in acid
ConditionsAqueous media, mildly acidic pH

Enables the use of mildly acidic buffers required for iminium formation without wasting the reducing agent through rapid solvent decomposition.

Protic Solvent and Aqueous Compatibility

Solvent selection is a major constraint in industrial scale-up and bioconjugation. Sodium cyanoborohydride is highly soluble and stable in water (212 g/100 mL at 29 °C) and methanol [1]. In contrast, sodium triacetoxyborohydride (STAB), the most common in-class substitute, is water-sensitive and reacts with methanol, restricting its use to aprotic solvents like dichloromethane, dichloroethane, or THF [2]. For applications involving polar substrates, carbohydrates, or proteins that require aqueous or methanolic environments, NaBH3CN is the only viable choice among mild borohydrides .

Evidence DimensionAqueous and Methanolic Stability
Target Compound DataNaBH3CN (Stable and highly soluble in H2O and MeOH)
Comparator Or BaselineSTAB (Water-sensitive, reacts with MeOH)
Quantified DifferenceAbsolute compatibility vs. incompatibility in protic solvents
ConditionsAqueous buffers or methanol solvent systems at room temperature

Dictates solvent selection; NaBH3CN is mandatory for procurement when workflows involve water-soluble biologicals or green-chemistry protic solvents.

Chemoselectivity for Iminium Ions over Carbonyls

In direct reductive amination, the reducing agent must target the iminium intermediate rather than the starting aldehyde or ketone to prevent the formation of alcohol byproducts. At pH 6-7, sodium cyanoborohydride reduces iminium ions exponentially faster than it reduces aldehydes or ketones [1]. Sodium borohydride lacks this chemoselectivity and will rapidly reduce the carbonyl precursor, requiring a cumbersome two-step process where the imine is pre-formed and isolated before reduction [2]. The cyano group's electron-withdrawing effect attenuates the hydride's nucleophilicity, ensuring high amine yields (often >85%) in a single pot [3].

Evidence DimensionReduction target selectivity in one-pot mixtures
Target Compound DataNaBH3CN (Highly selective for iminium ions at pH 6-7)
Comparator Or BaselineNaBH4 (Non-selective; reduces aldehydes/ketones competitively)
Quantified DifferenceEnables one-pot synthesis vs. requires two-step stepwise synthesis
ConditionsEquimolar mixture of amine and carbonyl, pH 6-7, room temperature

Eliminates a manufacturing step by allowing one-pot reactions, significantly reducing labor, time, and reactor overhead.

Purity-Linked Reproducibility in Bioconjugation

For pharmaceutical and bioconjugation procurement, the purity profile of sodium cyanoborohydride is a critical differentiator. Standard commercial grades of NaBH3CN can accumulate free cyanide via hydrolysis over time, with unverified raw materials showing free cyanide concentrations ranging from 8 to 80 mM [1]. High levels of free cyanide can poison catalysts, interfere with sensitive biological targets, or cause regulatory compliance issues. Procuring high-purity, recrystallized, or rigorously QC-screened NaBH3CN ensures trace cyanide remains below inhibitory thresholds (e.g., <1.0 µM), directly impacting batch-to-batch reproducibility in protein-polymer conjugations [2].

Evidence DimensionFree cyanide impurity concentration
Target Compound DataHigh-purity / Recrystallized NaBH3CN (< 1.0 µM free cyanide)
Comparator Or BaselineStandard commercial raw material (8 to 80 mM free cyanide)
Quantified DifferenceUp to 80,000-fold reduction in free cyanide impurities
ConditionsHPLC-fluorescence impurity screening of raw materials

Justifies the procurement of premium or analytical-grade NaBH3CN to prevent batch failures in high-value bioconjugation and pharmaceutical workflows.

Aqueous Bioconjugation and Protein Labeling

Sodium cyanoborohydride is the premier choice for conjugating glycoproteins, antibodies, and peptides via reductive amination. Because biological molecules require aqueous buffers (often mildly acidic to neutral), water-sensitive alternatives like STAB cannot be used. NaBH3CN efficiently reduces the transient Schiff base formed between aldehyde-functionalized tags and primary amines on lysine residues, creating stable secondary amine linkages without denaturing the protein .

One-Pot Reductive Alkylation in Protic Solvents

In the synthesis of active pharmaceutical ingredients (APIs), NaBH3CN is highly favored for the one-pot reductive alkylation of primary or secondary amines using formaldehyde or other aldehydes in methanol. Its extreme chemoselectivity prevents the premature reduction of the aldehyde, while its stability in methanol provides a homogeneous, easily scalable reaction environment that avoids the solubility issues associated with STAB [1].

Solid-Supported Flow Chemistry Reductions

For continuous manufacturing, polymer-supported cyanoborohydride (PS-CBH) or macroporous polystyrene-bound variants are utilized to streamline workup and prevent cyanide contamination in the product stream. This application leverages the inherent stability of the cyanoborohydride anion, allowing it to be immobilized and used in flow reactors for the clean, continuous reductive amination of carbonyls without the need for toxic gas handling during aqueous quenching [2].

Hydrogen Bond Acceptor Count

2

Exact Mass

63.0256235 g/mol

Monoisotopic Mass

63.0256235 g/mol

Heavy Atom Count

4

UNII

C4I8C58P9T

GHS Hazard Statements

Aggregated GHS information provided by 228 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (96.49%): Flammable solid [Danger Flammable solids];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (25.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (74.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (75.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Environmental Hazard Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic;Environmental Hazard

Other CAS

25895-60-7

Wikipedia

Sodium cyanoborohydride

General Manufacturing Information

Borate(1-), (cyano-.kappa.C)trihydro-, sodium (1:1), (T-4)-: ACTIVE

Dates

Last modified: 08-15-2023

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